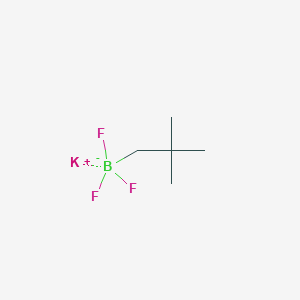
1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Übersicht
Beschreibung
This compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of a fluorophenyl group suggests that it might have interesting chemical and physical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of organometallic reagents .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a fluorine atom could introduce interesting electronic effects due to its high electronegativity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxylic acid group and the fluorophenyl group. The carboxylic acid could undergo reactions such as esterification or amide formation, while the fluorine atom could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect its polarity and hence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
-
Biotechnological Applications of Alcohol Dehydrogenases
- Field : Biotechnology
- Application : Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones by transferring C4-hydride from NAD(P)H to the carbonyl carbon of an aldehyde or ketone substrate . They are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .
- Methods : The widespread application of ADHs to the large-scale production of target products is still restricted due to their commercial availability and the low aqueous solubility of the substrates. More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .
- Results : ADHs have been widely studied and applied in the asymmetric synthesis of chiral alcohols, based on their high stereoselectivity under mild conditions .
-
3-Fluorobenzeneboronic Acid
- Field : Chemistry
- Application : 3-Fluorobenzeneboronic acid is a chemical compound used in various chemical reactions .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction in which this compound is being used .
- Results : The results or outcomes obtained would also depend on the specific reaction in which this compound is being used .
-
Influence of 3-(3-Fluorophenyl)-6-(4-Methoxyphenyl)-7H-[1,2,4]-Triazolo-[3,4-b][1,3,4]Thiadiazine on Pathogenic Mycobacterium Bovis
- Field : Microbiology
- Application : This compound has been studied for its influence on the cultural properties of pathogenic Mycobacterium Bovis .
- Methods : The specific methods of application or experimental procedures would depend on the specific study .
- Results : The results or outcomes obtained would also depend on the specific study .
-
Biotechnological Applications of Alcohol Dehydrogenases
- Field : Biotechnology
- Application : Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones by transferring C4-hydride from NAD(P)H to the carbonyl carbon of an aldehyde or ketone substrate . They are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .
- Methods : The widespread application of ADHs to the large-scale production of target products is still restricted due to their commercial availability and the low aqueous solubility of the substrates. More attention has been paid to the exploration of robust enzymes with high catalytic efficiency and the development of novel non-aqueous media to improve the solubility of substrates .
- Results : ADHs have been widely studied and applied in the asymmetric synthesis of chiral alcohols, based on their high stereoselectivity under mild conditions .
-
3-Fluorobenzeneboronic Acid
- Field : Chemistry
- Application : 3-Fluorobenzeneboronic acid is a chemical compound used in various chemical reactions .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction in which this compound is being used .
- Results : The results or outcomes obtained would also depend on the specific reaction in which this compound is being used .
-
Influence of 3-(3-Fluorophenyl)-6-(4-Methoxyphenyl)-7H-[1,2,4]-Triazolo-[3,4-b][1,3,4]Thiadiazine on Pathogenic Mycobacterium Bovis
- Field : Microbiology
- Application : This compound has been studied for its influence on the cultural properties of pathogenic Mycobacterium Bovis .
- Methods : The specific methods of application or experimental procedures would depend on the specific study .
- Results : The results or outcomes obtained would also depend on the specific study .
-
3-Fluorobenzeneboronic Acid in Chemical Reactions
- Field : Chemistry
- Application : 3-Fluorobenzeneboronic acid is a chemical compound used in various chemical reactions . It has been recently used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction in which this compound is being used .
- Results : The results or outcomes obtained would also depend on the specific reaction in which this compound is being used .
-
3-Fluorobenzeneboronic Acid in Layer-by-Layer Films
- Field : Material Science
- Application : Previous studies have shown that reversible chemical bond formation between phenylboronic acid (PBA) and 1,3-diol can be utilized as the driving force for the preparation of layer-by-layer (LbL) films .
- Methods : The specific methods of application or experimental procedures would depend on the specific study .
- Results : The results or outcomes obtained would also depend on the specific study .
-
3-Fluorobenzeneboronic Acid in Synthesis of o-Phenylphenols
- Field : Organic Chemistry
- Application : This compound has been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
- Methods : The specific methods of application or experimental procedures would depend on the specific study .
- Results : The results or outcomes obtained would also depend on the specific study .
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-4-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-2-1-3-8(6-7)14-5-4-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNZTXSDJDVUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=O)C(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164285 | |
| Record name | 3-Pyridazinecarboxylic acid, 1-(3-fluorophenyl)-1,4-dihydro-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid | |
CAS RN |
1291486-99-1 | |
| Record name | 3-Pyridazinecarboxylic acid, 1-(3-fluorophenyl)-1,4-dihydro-4-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridazinecarboxylic acid, 1-(3-fluorophenyl)-1,4-dihydro-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001164285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




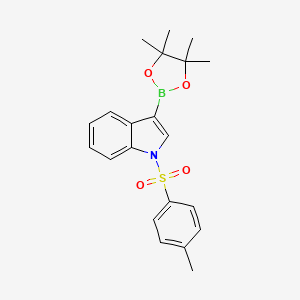
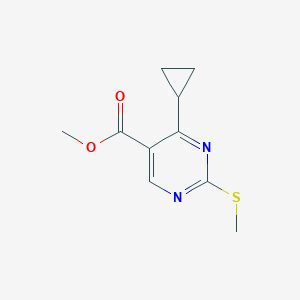
![N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1393114.png)
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime](/img/structure/B1393115.png)
![(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1393117.png)


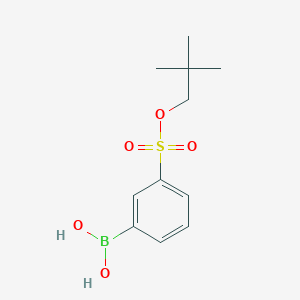

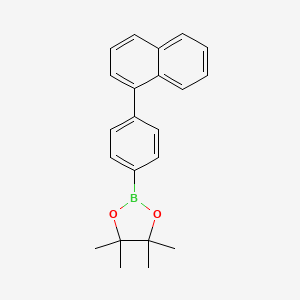
![4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester](/img/structure/B1393131.png)
